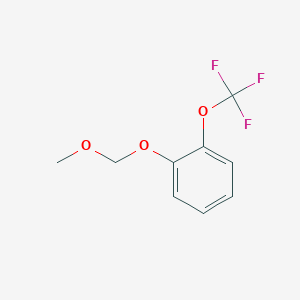

1-(Methoxymethoxy)-2-(trifluoromethoxy)benzene

Description

1-(Methoxymethoxy)-2-(trifluoromethoxy)benzene (CAS: 851341-36-1) is a substituted benzene derivative featuring two distinct oxygen-containing functional groups: a methoxymethoxy (-OCH₂OCH₃) group at position 1 and a trifluoromethoxy (-OCF₃) group at position 2. Its molecular formula is C₉H₉F₃O₃, with a molecular weight of 234.16 g/mol. This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and materials science applications due to its electron-withdrawing trifluoromethoxy group and the methoxymethoxy protecting group, which enhances stability during synthetic processes .

Properties

IUPAC Name |

1-(methoxymethoxy)-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O3/c1-13-6-14-7-4-2-3-5-8(7)15-9(10,11)12/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFHTGIPVZIIFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC=C1OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90479342 | |

| Record name | 1-(Methoxymethoxy)-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851341-36-1 | |

| Record name | 1-(Methoxymethoxy)-2-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 851341-36-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of a suitable benzene derivative with trifluoromethyl triflate, which acts as a source of the trifluoromethoxy group . The reaction conditions often require the presence of a base and an appropriate solvent to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethoxy)-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the trifluoromethoxy group.

Oxidation and Reduction Reactions: The methoxymethoxy group can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogens and nitrating agents, with conditions typically involving acidic or basic environments.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxymethoxy group can lead to the formation of aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research has indicated that compounds with trifluoromethoxy groups exhibit significant antimicrobial properties. For instance, derivatives of 1-(Methoxymethoxy)-2-(trifluoromethoxy)benzene have been tested for their efficacy against various bacterial strains. The trifluoromethoxy group enhances lipophilicity, which may improve membrane penetration and biological activity.

Antitubercular Agents

The compound's structural similarity to other bioactive molecules suggests potential as an antitubercular agent. In studies involving related trifluoromethoxy compounds, derivatives have shown promising results against Mycobacterium tuberculosis, indicating that this compound could serve as a lead compound for developing new antitubercular drugs .

Uricosuric Effect

Recent patents have disclosed that derivatives of this compound possess remarkable uricosuric effects, making them candidates for treating conditions like gout. The unique electronic properties imparted by the trifluoromethoxy group may play a crucial role in enhancing the pharmacological profile of these compounds .

Material Science Applications

Building Blocks for Organic Synthesis

this compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it suitable for synthesizing complex organic molecules. It can be utilized in the development of novel ligands and catalysts in coordination chemistry .

Electroactive Materials

The compound's electron-donor and acceptor characteristics make it suitable for applications in electroactive materials. Research has explored its use in organic photovoltaics and organic light-emitting diodes (OLEDs), where its electronic properties can enhance device performance .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

- Synthesis Methodologies : Various synthetic routes have been explored to obtain this compound efficiently, including nucleophilic substitution reactions and coupling reactions that leverage its functional groups for further derivatization .

- Biological Activity Studies : In vitro studies have demonstrated that modifications to the methoxymethoxy and trifluoromethoxy groups can significantly influence biological activity, highlighting the importance of structure-activity relationships in drug design .

Mechanism of Action

The mechanism by which 1-(Methoxymethoxy)-2-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, while the methoxymethoxy group can modulate its reactivity and stability. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituent type, position, or functional groups. Key parameters include reactivity, physical properties, and applications .

Table 1: Structural and Physical Comparison

Key Differences and Trends

Functional Group Effects :

- The trifluoromethoxy group (-OCF₃) in all analogs imparts strong electron-withdrawing effects, enhancing electrophilic substitution resistance and thermal stability. However, the methoxymethoxy group in the target compound provides a reversible protecting group for hydroxyl moieties, enabling selective deprotection in multistep syntheses .

- Halogenated analogs (Br, I) exhibit higher molecular weights and densities due to halogen atoms, making them suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Synthetic Routes :

- The target compound is synthesized via low-temperature lithiation of 4-difluoro-1-(methoxymethoxy)benzene in THF at −75 °C, achieving 83% yield .

- In contrast, 1-bromo-2-(trifluoromethoxy)benzene is prepared by bromination of 2-(trifluoromethoxy)toluene, with typical yields exceeding 99% purity .

Applications: Pharmaceutical intermediates: The target compound’s methoxymethoxy group facilitates the synthesis of protected phenolic drug candidates, such as anti-inflammatory agents . Material science: Trimethylsilyl analogs are used in silicon-containing polymers for electronics due to their hydrophobicity and thermal stability .

Research Findings and Challenges

Reactivity in Cross-Coupling :

- Halogenated analogs (Br, I) demonstrate superior reactivity in Pd-catalyzed couplings compared to the target compound, which lacks a direct leaving group. For example, 1-iodo-2-(trifluoromethoxy)benzene achieves >95% conversion in aryl-aryl bond formations .

Stability Issues :

- The methoxymethoxy group in the target compound is susceptible to acidic hydrolysis, limiting its use in strongly acidic environments. This contrasts with the hydrolytically stable trifluoromethoxy group .

Industrial Scalability :

- While the target compound’s synthesis is efficient on a lab scale (<100 mg), scaling up the low-temperature lithiation process remains challenging due to energy-intensive cooling requirements .

Biological Activity

1-(Methoxymethoxy)-2-(trifluoromethoxy)benzene is an aromatic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C10H10F3O3

- Molecular Weight : 250.18 g/mol

The presence of trifluoromethoxy and methoxymethoxy groups contributes to its chemical reactivity and biological profile.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines.

- Anti-inflammatory Effects : The compound may influence inflammatory pathways, although specific mechanisms remain under investigation.

Anticancer Activity

A study evaluating the cytotoxic effects of various substituted benzene derivatives found that compounds similar to this compound displayed significant inhibitory effects on cell proliferation in prostate cancer cell lines (DU-145) and pulmonary endothelial cells. The structure-activity relationship (SAR) indicated that modifications in the substituent groups could enhance potency against these cell types .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-Methyl-2-trifluoromethoxybenzene | DU-145 | 5.6 | Induction of apoptosis via mitochondrial pathways |

| This compound | MIA PaCa-2 | 4.8 | Inhibition of ATP production |

Anti-inflammatory Activity

In another investigation, compounds with similar functional groups were shown to inhibit macrophage migration, suggesting a potential role in modulating inflammatory responses. The inhibition was attributed to interference with the Macrophage Migration Inhibitory Factor (MIF), a key player in inflammation .

Mechanistic Insights

Molecular docking studies have been employed to elucidate the binding interactions of this compound with target proteins involved in cancer progression and inflammatory responses. These studies suggest that the trifluoromethoxy group enhances lipophilicity, facilitating better membrane penetration and interaction with intracellular targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.